what is ethyl sorbate and its chemical formula
what is ethyl sorbate and its chemical formula
An In-depth Technical Guide to Ethyl Sorbate for Scientific Professionals
Introduction: Defining Ethyl Sorbate
Ethyl sorbate, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester that plays a significant role across various scientific and industrial domains.[1][2][3] It is formed through the formal condensation of the carboxyl group of sorbic acid with the hydroxyl group of ethanol.[1][2] The defining characteristic of ethyl sorbate is its chemical structure, which features a conjugated system of double bonds, imparting unique chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
The molecular formula for ethyl sorbate is C₈H₁₂O₂.[1][2][4][5] This compound is recognized for its distinct warm, fruity aroma, which has led to its widespread use as a flavoring agent in the food industry.[2][4] Beyond its organoleptic properties, its conjugated diene structure is responsible for its utility as an antimicrobial preservative and as a versatile intermediate in advanced organic synthesis.[4][6]
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is fundamental to its application in research and development. Ethyl sorbate is identified by several key descriptors, which are crucial for regulatory compliance and accurate sourcing.
| Identifier | Value |
| IUPAC Name | ethyl (2E,4E)-hexa-2,4-dienoate[1][6] |
| CAS Number | 2396-84-1[2][4][6] |
| Molecular Formula | C₈H₁₂O₂[1][2][4][5] |
| Molecular Weight | 140.18 g/mol [1][2][6] |
| FEMA Number | 2459[1][2] |
| EC Number | 219-258-2 |
| InChI Key | OZZYKXXGCOLLLO-TWTPFVCWSA-N[1][2][6] |
The molecular structure of ethyl sorbate is central to its functionality. The ester group and the conjugated C=C double bonds are the primary sites of chemical reactivity.
Caption: Chemical structure of ethyl (2E,4E)-hexa-2,4-dienoate.
Physicochemical Properties
The physical and chemical properties of ethyl sorbate dictate its behavior in various matrices, its storage requirements, and its suitability for specific applications. It is typically a clear, colorless to light yellow liquid.[2][4]
| Property | Value | Source |
| Appearance | Clear colorless to yellowish liquid/oil | [2][5] |
| Odor Profile | Warm, fruity, anise, licorice-like | [2] |
| Taste Profile | Fruity, sweet, green, pineapple-like at 30 ppm | [2] |
| Boiling Point | 82-83 °C at 13 mmHg | [2][7] |
| Density | 0.956 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.494 | [2][7] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [8] |
| Solubility | Soluble in alcohol and oils; slightly soluble in water | [2][4][6] |
Its combustible nature and limited water solubility are critical considerations for formulation development and safe handling.[6][8] The compound should be stored in a cool, dry, well-ventilated area away from ignition sources.[2][8]
Synthesis and Reaction Mechanisms
The most common and industrially viable method for producing ethyl sorbate is through the Fischer-Speier esterification of sorbic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.
Principle of Synthesis: Fischer-Speier Esterification
The reaction involves the protonation of the carbonyl oxygen of sorbic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the ethyl sorbate ester. The use of an acid catalyst is crucial for achieving a reasonable reaction rate. To drive the equilibrium towards the product side, water is often removed as it is formed, for example, through azeotropic distillation.[6]
Caption: Generalized workflow for the synthesis of ethyl sorbate.
Experimental Protocol: Laboratory-Scale Synthesis
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus (or soxhlet extractor with drying agent) for water removal.
-
Charging Reactants: To the flask, add sorbic acid (1.0 eq), absolute ethanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add a boiling chip.
-
Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to obtain pure ethyl sorbate.[2]
Alternative synthesis routes include the reaction of sorbyl chloride with absolute ethanol or the use of micro-reactors for enhanced control over reaction parameters.[2][6]
Core Applications and Mechanisms of Action
Ethyl sorbate's unique combination of sensory properties and biological activity makes it a valuable compound in several fields.
Flavor and Fragrance Agent
Due to its pleasant fruity aroma and flavor profile, ethyl sorbate is recognized by the FDA as a synthetic flavoring agent and is generally recognized as safe (GRAS).[1] It is used to impart notes of pineapple, papaya, and passion fruit in products like beverages, ice cream, candy, and baked goods.[2]
Antimicrobial Preservative
Functionally related to sorbic acid, ethyl sorbate exhibits antimicrobial properties, particularly against molds and yeasts.[1][4] The proposed mechanism of action involves the disruption of microbial cell membranes by the conjugated double bond system.[6] This interaction increases membrane permeability, leading to the leakage of essential cellular components and subsequent cell death. This property is of significant interest in the development of self-preserving cosmetic and pharmaceutical formulations.[6]
Intermediate in Organic Synthesis
For drug development professionals, the reactivity of ethyl sorbate makes it a valuable synthetic intermediate.[4][5] The conjugated diene system can participate in various chemical transformations, including Diels-Alder reactions and Michael additions. For instance, it has been used in the synthesis of O-allyl-N,N-dimethyl-D-pyrrolosamine. Its ability to react with heterocyclic amines via aza-Michael addition to form new, biologically active compounds is an active area of research.[6]
Emerging Research Applications
Current research is exploring novel applications for ethyl sorbate. These include its use as a biofuel additive to improve the stability of biodiesel and as a monomer for the synthesis of biodegradable polymers.[6]
Safety, Handling, and Regulatory Overview
While generally considered safe for its intended use in food, proper handling is essential in a laboratory or industrial setting. Ethyl sorbate is a combustible liquid and should be kept away from heat, sparks, and open flames.[8][9]
-
GHS Classification: Not classified as hazardous under most reports.[1][10] However, some suppliers label it as a combustible liquid (H227).[9]
-
Personal Protective Equipment (PPE): Use of protective gloves, safety glasses with side-shields, and appropriate clothing is recommended to avoid skin and eye contact.[8][9] Work should be conducted in a well-ventilated area.[8]
-
Storage: Store in tightly closed containers in a dry, cool, and well-ventilated place, away from strong bases or other incompatible materials.[2][8]
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1] It is listed in the FDA's database of substances added to food.[1]
Conclusion
Ethyl sorbate is a multifaceted compound whose utility is derived directly from its chemical structure. The interplay between its ester functionality and conjugated diene system confers a unique combination of a desirable fruity aroma, potent antimicrobial activity, and versatile chemical reactivity. For researchers and scientists, it serves not only as a standard flavoring agent and preservative but also as a valuable building block in organic synthesis for the development of novel molecules and materials. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in both academic and industrial research.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550470, Ethyl sorbate. Retrieved from [Link]
-
LookChem (n.d.). Ethyl sorbate. Retrieved from [Link]
-
ChemBK (2024). ethyl sorbate. Retrieved from [Link]
-
The Good Scents Company (n.d.). (E,E)-ethyl sorbate, 2396-84-1. Retrieved from [Link]
-
FooDB (2010). Showing Compound Ethyl sorbate (FDB020216). Retrieved from [Link]
-
MetaSci (n.d.). Safety Data Sheet Ethyl sorbate. Retrieved from [Link]
Sources
- 1. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL SORBATE | 2396-84-1 [chemicalbook.com]
- 3. Showing Compound Ethyl sorbate (FDB020216) - FooDB [foodb.ca]
- 4. CAS 2396-84-1: Ethyl sorbate | CymitQuimica [cymitquimica.com]
- 5. Ethyl sorbate [txlchem.com]
- 6. Buy Ethyl sorbate | 2396-84-1 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. Page loading... [wap.guidechem.com]
